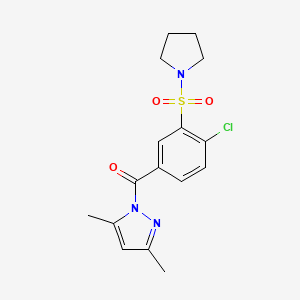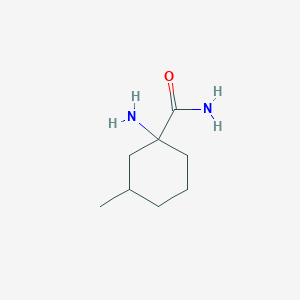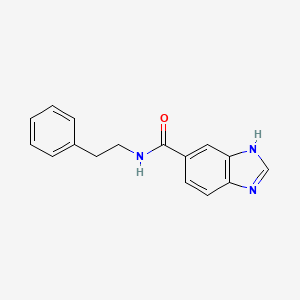
3,5-Dimethylpyrazolyl 4-chloro-3-(pyrrolidinylsulfonyl)phenyl ketone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-Dimethylpyrazolyl 4-chloro-3-(pyrrolidinylsulfonyl)phenyl ketone is a complex organic compound that features a pyrazole ring substituted with dimethyl groups at positions 3 and 5, a chloro group at position 4, and a pyrrolidinylsulfonyl group attached to a phenyl ketone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethylpyrazolyl 4-chloro-3-(pyrrolidinylsulfonyl)phenyl ketone typically involves multiple steps, starting with the preparation of the pyrazole ring. One common method involves the condensation of acetylacetone with hydrazine to form 3,5-dimethylpyrazole
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to control reaction parameters precisely.
化学反応の分析
Types of Reactions
3,5-Dimethylpyrazolyl 4-chloro-3-(pyrrolidinylsulfonyl)phenyl ketone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
科学的研究の応用
3,5-Dimethylpyrazolyl 4-chloro-3-(pyrrolidinylsulfonyl)phenyl ketone has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials and chemical processes.
作用機序
The mechanism of action of 3,5-Dimethylpyrazolyl 4-chloro-3-(pyrrolidinylsulfonyl)phenyl ketone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
類似化合物との比較
Similar Compounds
Similar compounds include other pyrazole derivatives such as 3,5-dimethylpyrazole and 4-chloro-3,5-dimethyl-1H-pyrazole . These compounds share structural similarities but differ in their functional groups and substitution patterns.
Uniqueness
The uniqueness of 3,5-Dimethylpyrazolyl 4-chloro-3-(pyrrolidinylsulfonyl)phenyl ketone lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C16H18ClN3O3S |
|---|---|
分子量 |
367.9 g/mol |
IUPAC名 |
(4-chloro-3-pyrrolidin-1-ylsulfonylphenyl)-(3,5-dimethylpyrazol-1-yl)methanone |
InChI |
InChI=1S/C16H18ClN3O3S/c1-11-9-12(2)20(18-11)16(21)13-5-6-14(17)15(10-13)24(22,23)19-7-3-4-8-19/h5-6,9-10H,3-4,7-8H2,1-2H3 |
InChIキー |
FUAPYBSJJXENNQ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NN1C(=O)C2=CC(=C(C=C2)Cl)S(=O)(=O)N3CCCC3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-(2,4-Dimethylphenyl)-4-[4-(propan-2-yl)benzenesulfonyl]piperazine](/img/structure/B12126573.png)
![methyl (2Z)-[6-oxo-3-(2-phenylethyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-7(6H)-ylidene]ethanoate](/img/structure/B12126575.png)
![2-(4-Methylindolo[2,3-b]quinoxalin-5-yl)ethyl 2-chlorobenzoate](/img/structure/B12126580.png)



![4-(benzyloxy)-N-[(5Z)-4-oxo-5-(pyridin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide](/img/structure/B12126610.png)

![N-{5-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-1H-1,2,4-triazol-3-yl}-4-methoxybenzamide](/img/structure/B12126616.png)
![(5Z)-5-{[5-(4-acetylphenyl)furan-2-yl]methylidene}-2-(3-chlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12126625.png)

![3-chloro-N'-{4-[(5Z)-5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}benzohydrazide](/img/structure/B12126632.png)
